2-(5-Nitrofuran-2-yl)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitrofuran-2-yl)-1-benzofuran is a heterocyclic compound that combines the structural features of both furan and benzofuran. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the furan ring imparts unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitrofuran-2-yl)-1-benzofuran typically involves the nitration of furan derivatives followed by cyclization reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to cyclization with benzofuran derivatives under acidic conditions . The reaction conditions often involve the use of nitric acid and acetic anhydride in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the nitration and cyclization processes is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Nitrofuran-2-yl)-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be oxidized to form carbonyl-containing derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of carbonyl-containing compounds.
Substitution: Formation of halogenated or sulfonated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitrofuran-2-yl)-1-benzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Investigated for its anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the synthesis of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(5-Nitrofuran-2-yl)-1-benzofuran involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Nitrofurazone: Contains a nitrofuran moiety and is used as an antibacterial agent.
Furazolidone: Another nitrofuran derivative with antimicrobial properties.
Nitrofurantoin: Used for treating urinary tract infections.
Uniqueness: 2-(5-Nitrofuran-2-yl)-1-benzofuran is unique due to its combined furan and benzofuran structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89266-45-5 |
---|---|
Molekularformel |
C12H7NO4 |
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
2-(5-nitrofuran-2-yl)-1-benzofuran |
InChI |
InChI=1S/C12H7NO4/c14-13(15)12-6-5-10(17-12)11-7-8-3-1-2-4-9(8)16-11/h1-7H |
InChI-Schlüssel |
UEPRMDWRONRQLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.